Methyl 2-(piperidin-3-yl)acetate hydrochloride
Overview
Description
“Methyl 2-(piperidin-3-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 247259-31-0 . It has a molecular weight of 193.67 and its IUPAC name is methyl 3-piperidinylacetate hydrochloride . It is a solid substance and is stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 2-(piperidin-3-yl)acetate hydrochloride” is1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-(piperidin-3-yl)acetate hydrochloride” is a solid substance . It has a molecular weight of 193.67 and is stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Piperidine Derivatives in Pharmaceutical Industry Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Synthesis and Pharmacological Applications The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
Pharmacological Activity Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
“Methyl 2-(piperidin-3-yl)acetate hydrochloride” is a piperidine derivative. While specific applications for this compound are not widely documented, piperidine derivatives have broad applications in the pharmaceutical industry . Here are some potential applications based on the general properties of piperidine derivatives:
1. Drug Design Piperidines are key synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals .
2. Synthesis of Various Piperidine Derivatives Piperidines can undergo intra- and intermolecular reactions to form various derivatives . These reactions can be used to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
3. CNS Stimulant Some piperidine derivatives, such as Methylphenidate, are known to act as central nervous system (CNS) stimulants . It’s possible that “Methyl 2-(piperidin-3-yl)acetate hydrochloride” could have similar properties, but specific studies would be needed to confirm this.
“Methyl 2-(piperidin-3-yl)acetate hydrochloride” is a specific piperidine derivative. While specific applications for this compound are not widely documented, piperidine derivatives have broad applications in the pharmaceutical industry . Here are some additional potential applications based on the general properties of piperidine derivatives:
1. Multicomponent Reactions Piperidines can be used in multicomponent reactions, a type of reaction where three or more reactants combine to form a product . These reactions are often used in the synthesis of complex organic compounds .
2. Biological Activity Piperidine derivatives have been studied for their biological activity . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, “Methyl 2-(piperidin-3-yl)acetate hydrochloride” could potentially be used in biological studies.
3. CNS Stimulant “Methyl 3-Piperidylacetate”, an analog of “Methyl 2-(piperidin-3-yl)acetate hydrochloride”, is known to act as a central nervous system (CNS) stimulant . It’s possible that “Methyl 2-(piperidin-3-yl)acetate hydrochloride” could have similar properties, but specific studies would be needed to confirm this.
Safety And Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
methyl 2-piperidin-3-ylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRVXFSQPBNUIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670059 | |
Record name | Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(piperidin-3-yl)acetate hydrochloride | |
CAS RN |
247259-31-0 | |
Record name | Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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